1-(Cyclopropylmethyl)azetidine-3-carbohydrazide
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Overview
Description
1-(Cyclopropylmethyl)azetidine-3-carbohydrazide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)azetidine-3-carbohydrazide typically involves the formation of the azetidine ring followed by the introduction of the cyclopropylmethyl and carbohydrazide groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The reaction conditions often involve the use of strong bases or acids to facilitate ring closure . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
1-(Cyclopropylmethyl)azetidine-3-carbohydrazide undergoes various chemical reactions due to the presence of reactive functional groups. Common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-carboxylic acid derivatives, while reduction may produce azetidine-3-carbohydrazine derivatives .
Scientific Research Applications
1-(Cyclopropylmethyl)azetidine-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)azetidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The azetidine ring’s strain and the presence of the cyclopropylmethyl group contribute to its binding affinity and specificity . Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to therapeutic effects .
Comparison with Similar Compounds
1-(Cyclopropylmethyl)azetidine-3-carbohydrazide can be compared with other azetidine derivatives and similar nitrogen-containing heterocycles:
Azetidine-3-carboxylic acid: Similar in structure but lacks the cyclopropylmethyl group, resulting in different reactivity and applications.
Aziridines: Three-membered nitrogen heterocycles with higher ring strain and different reactivity profiles compared to azetidines.
Pyrrolidines: Five-membered nitrogen heterocycles with less ring strain and different chemical properties.
Properties
IUPAC Name |
1-(cyclopropylmethyl)azetidine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c9-10-8(12)7-4-11(5-7)3-6-1-2-6/h6-7H,1-5,9H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKTWBUPTCHGNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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